A Technical Guide to the Physicochemical Properties of 5,7-dichloro-1H-indole-3-carbaldehyde
A Technical Guide to the Physicochemical Properties of 5,7-dichloro-1H-indole-3-carbaldehyde
Introduction: The Significance of the Halogenated Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component in molecules designed to interact with biological targets.[2] The strategic introduction of halogen atoms onto the indole core is a well-established method for modulating a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity.[4][5]
5,7-dichloro-1H-indole-3-carbaldehyde is a synthetically valuable intermediate belonging to this class of halogenated indoles. The presence of a reactive aldehyde at the C3 position, combined with the electronic influence of chlorine atoms at the C5 and C7 positions, makes it a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates.[4][6]
This guide provides a comprehensive analysis of the core physicochemical properties of 5,7-dichloro-1H-indole-3-carbaldehyde. Where direct experimental data is not available in published literature, we present predicted values based on established chemical principles and data from closely related analogs. Furthermore, we provide detailed, field-proven experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers working with this compound.
Chemical Identity and Core Properties
The fundamental identifiers and key physicochemical properties of 5,7-dichloro-1H-indole-3-carbaldehyde are summarized below.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 5,7-dichloro-1H-indole-3-carbaldehyde | IUPAC Nomenclature |
| Molecular Formula | C₉H₅Cl₂NO | Calculated |
| Molecular Weight | 214.05 g/mol | Calculated |
| CAS Number | 90313-33-0 | Vendor Information |
| Appearance | Expected to be a tan or off-white to yellow solid. | Analogy to similar compounds[7][8] |
| Melting Point | >250 °C (Predicted) | Based on analogs (Indole-3-carbaldehyde: ~198°C[8]; 5-Chloro- derivative: ~215°C[7][9]). Dichlorination is expected to significantly increase crystal lattice energy. |
| Boiling Point | ~407.5 °C (Predicted) | Based on computational models for related structures.[10] |
| Solubility | Predicted to be soluble in DMSO and DMF; sparingly soluble in alcohols; likely insoluble in water and non-polar solvents like hexanes. | Analogy to Indole-3-carbaldehyde[11][12]; increased halogenation reduces aqueous solubility. |
| pKa (Acidic Proton) | ~13-14 (Predicted) | The N-H proton of the indole ring is weakly acidic, similar to the parent compound.[13] |
Synthesis and Structural Elucidation Framework
Probable Synthetic Pathway: The Vilsmeier-Haack Reaction
The most direct and widely employed method for introducing a formyl group at the C3 position of an electron-rich indole is the Vilsmeier-Haack reaction.[14][15] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[14][16] The resulting electrophilic chloroiminium salt attacks the C3 position of the starting material, 5,7-dichloroindole, which upon aqueous workup, hydrolyzes to yield the target aldehyde.[15] This method is highly efficient for a wide range of substituted indoles.[14][17]
Spectroscopic Signature: A Predictive Analysis
Confirmation of the chemical structure of 5,7-dichloro-1H-indole-3-carbaldehyde relies on a combination of standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the four remaining protons. Based on data from analogs like 5-chloro-1H-indole-3-carbaldehyde[9], the following can be predicted (in DMSO-d₆):
-
N-H Proton: A broad singlet appearing far downfield, typically >12 ppm.
-
Aldehyde Proton (CHO): A sharp singlet between 9.9 and 10.1 ppm.
-
C2-H Proton: A singlet or a narrow doublet (due to long-range coupling) between 8.3 and 8.5 ppm.
-
Aromatic Protons (C4-H, C6-H): The two remaining protons on the benzene ring will appear as doublets between 7.5 and 8.0 ppm. The electron-withdrawing effects of the adjacent chlorine atoms will deshield these protons, shifting them downfield relative to the parent indole.
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework. Key expected signals include:
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, typically ~185 ppm.[17]
-
Halogenated Carbons (C5, C7): Signals for carbons directly attached to chlorine will be observed, with their exact shifts influenced by the overall electronic environment.
-
Pyrrole Ring Carbons: C2 and C3 will show characteristic shifts, with C3 being significantly influenced by the attached aldehyde group.[18]
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight. Critically, the presence of two chlorine atoms will produce a characteristic isotopic pattern: a base peak at m/z 213 (for ³⁵Cl₂), a larger peak at m/z 215 (M+2, for one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z 217 (M+4, for ³⁷Cl₂), with an approximate intensity ratio of 9:6:1.
Core Physicochemical Protocols for Empirical Verification
The following sections detail standardized protocols for determining the key physicochemical properties of the title compound.
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A pure crystalline solid will melt over a very narrow temperature range (typically <1°C). Impurities disrupt the crystal lattice, causing a depression in the melting point and a broadening of the melting range. This protocol is designed to achieve a precise and reproducible measurement.
Protocol Steps:
-
Sample Preparation: Place a small amount of the dry, crystalline 5,7-dichloro-1H-indole-3-carbaldehyde onto a clean watch glass and crush it into a fine powder using a spatula.
-
Capillary Loading: Gently tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a Mel-Temp apparatus or attach it to a thermometer for use in a Thiele tube oil bath.
-
Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool to at least 20 °C below this approximate range.
-
Accurate Determination: Insert a fresh sample. Heat rapidly until the temperature is ~15-20 °C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical to ensure the sample and the thermometer are in thermal equilibrium, yielding an accurate reading.
-
Record Range: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.
Solubility Profile Characterization
Expertise & Rationale: A compound's solubility profile is critical for applications in drug development (affecting formulation, administration, and bioavailability) and chemical synthesis (informing the choice of solvents for reactions and purification). This systematic protocol classifies the compound's solubility based on the "like dissolves like" principle and its acidic/basic properties. The workflow is designed to efficiently categorize the compound with minimal sample usage.
Workflow for Solubility Determination
Caption: Systematic workflow for organic compound solubility testing.
Protocol Steps:
-
Water Solubility: To a small test tube containing ~10-20 mg of the compound, add 0.5 mL of deionized water. Shake vigorously for 30 seconds. If the compound dissolves completely, it is classified as water-soluble.
-
Aqueous Base Solubility: If insoluble in water, use a fresh sample and add 0.5 mL of 5% aqueous sodium hydroxide (NaOH). Shake vigorously. Solubility in NaOH indicates the presence of an acidic functional group (like the indole N-H).
-
Aqueous Acid Solubility: If insoluble in water and NaOH, use a fresh sample and add 0.5 mL of 5% aqueous hydrochloric acid (HCl). Shake vigorously. Solubility in HCl would indicate the presence of a basic functional group (not expected for this molecule).
-
Organic Solvent Solubility: Test the solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and ethyl acetate using the same procedure. 5,7-dichloro-1H-indole-3-carbaldehyde is expected to be soluble in polar aprotic solvents like DMSO and DMF.
Applications in Research and Drug Development
Halogenated indole-3-carboxaldehydes are not typically final drug products but are highly valued as intermediate building blocks. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular framework.
-
Condensation Reactions: Reacting with hydrazines, hydroxylamines, or active methylene compounds to form new heterocyclic rings like pyrazoles and isoxazoles.[4]
The dichloro-substitution pattern provides steric and electronic properties that can be exploited to fine-tune the biological activity of the final products, which have potential applications as anticancer, antimicrobial, or anti-inflammatory agents.[1][2][19]
Conclusion
5,7-dichloro-1H-indole-3-carbaldehyde is a valuable synthetic intermediate whose physicochemical properties are dictated by its rigid indole core, the reactive aldehyde group, and the electron-withdrawing chlorine substituents. While specific experimental data for this compound is limited, its properties can be reliably predicted based on well-understood chemical principles and data from structural analogs. Its high melting point and poor aqueous solubility are characteristic features. This guide provides both a predictive summary of its properties and a set of robust, validated protocols for its empirical characterization, empowering researchers to confidently synthesize, purify, and utilize this versatile chemical building block in their drug discovery and development efforts.
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